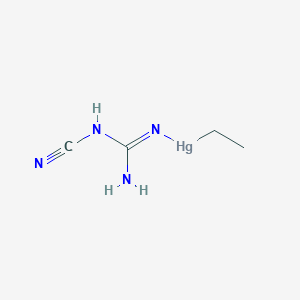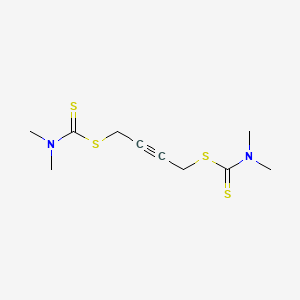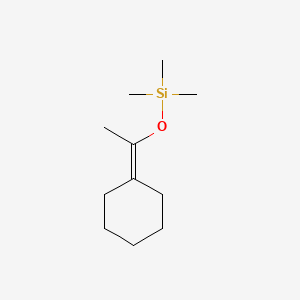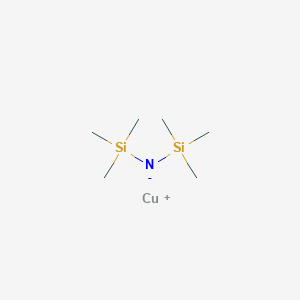
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide is a coordination complex composed of a copper ion (Cu^+) and a bis(trimethylsilyl)amide ligand. This compound is part of a broader category of metal amides, which are known for their unique chemical properties and applications in various fields of science and industry .
准备方法
Synthetic Routes and Reaction Conditions
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide can be synthesized through a salt metathesis reaction. This involves the reaction of anhydrous copper chloride (CuCl) with an alkali metal bis(trimethylsilyl)amide, such as sodium bis(trimethylsilyl)amide. The reaction proceeds as follows: [ \text{CuCl} + \text{Na[N(SiMe}_3)_2]} \rightarrow \text{Cu[N(SiMe}_3)_2]} + \text{NaCl} ] The by-product, sodium chloride (NaCl), precipitates out as a solid and can be removed by filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified by distillation or sublimation to remove any impurities .
化学反应分析
Types of Reactions
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The bis(trimethylsilyl)amide ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in nonpolar organic solvents due to the lipophilic nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .
科学研究应用
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other copper complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The bis(trimethylsilyl)amide ligand stabilizes the copper ion and facilitates its interactions with other molecules. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
相似化合物的比较
Similar Compounds
- Lithium bis(trimethylsilyl)amide
- Sodium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
- Calcium bis(trimethylsilyl)amide
- Barium bis(trimethylsilyl)amide
Uniqueness
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide is unique due to the presence of the copper ion, which imparts distinct redox properties and catalytic activity.
属性
CAS 编号 |
65225-97-0 |
|---|---|
分子式 |
C6H18CuNSi2 |
分子量 |
223.93 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)azanide;copper(1+) |
InChI |
InChI=1S/C6H18NSi2.Cu/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 |
InChI 键 |
JTSFUEIRXRBFHZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


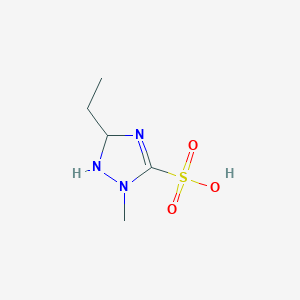
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

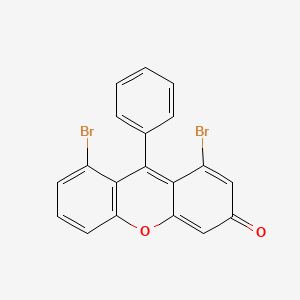
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
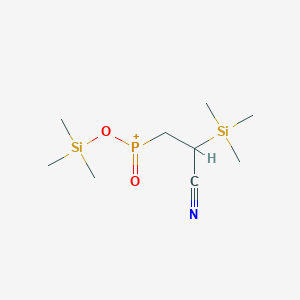
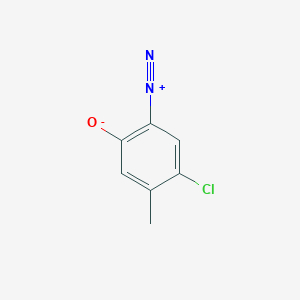
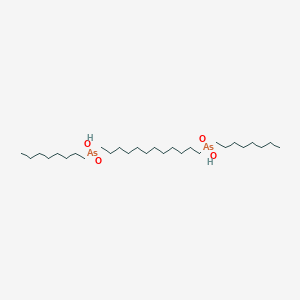
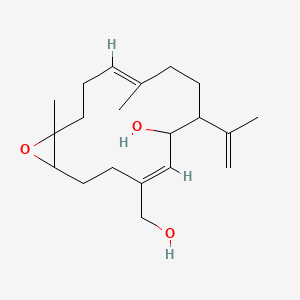
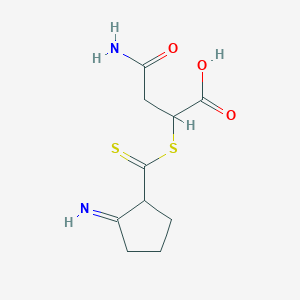
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
